1h-Pyrazole-3-carboxamide,5-ethyl-4-fluoro-
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Overview
Description
1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and material science. The presence of the ethyl and fluoro substituents on the pyrazole ring enhances its chemical properties, making it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications to introduce the ethyl and fluoro substituents. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro substituent enhances its binding affinity and selectivity towards certain targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring.
Pyrazole-4-carboxamides: These compounds have the carboxamide group at a different position on the pyrazole ring
Uniqueness
1H-Pyrazole-3-carboxamide, 5-ethyl-4-fluoro- is unique due to the specific combination of the ethyl and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C6H8FN3O |
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Molecular Weight |
157.15 g/mol |
IUPAC Name |
5-ethyl-4-fluoro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H8FN3O/c1-2-3-4(7)5(6(8)11)10-9-3/h2H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
AJLMSGYCHDIPPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N)F |
Origin of Product |
United States |
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